molecular formula C19H28N2 B4994636 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylbenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B4994636
M. Wt: 284.4 g/mol
InChI Key: NGBBBABDNNOQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylbenzyl)piperazine is a piperazine derivative characterized by a cyclohexene ring linked via a methylene group to the piperazine nitrogen and a 2-methylbenzyl substituent at the adjacent nitrogen. Its molecular formula is C₁₉H₂₈N₂, with an average mass of 284.447 g/mol and a ChemSpider ID of 2154652 .

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-17-7-5-6-10-19(17)16-21-13-11-20(12-14-21)15-18-8-3-2-4-9-18/h2-3,5-7,10,18H,4,8-9,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBBABDNNOQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations: 2-Methylbenzyl vs. 4-Methylbenzyl

A closely related analog, 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine (), differs only in the position of the methyl group on the benzyl substituent (2-methyl vs. 4-methyl). Key distinctions include:

  • Electronic Effects : Para-substitution may enhance resonance stabilization of the benzyl group, altering electronic interactions with target proteins.
  • Biological Implications : While direct activity data for these compounds are unavailable, studies on similar piperazines (e.g., 4-chlorobenzhydryl derivatives in ) suggest that substituent position significantly affects cytotoxicity and selectivity .
Table 1: Substituent Position Comparison
Compound Substituent Position Molecular Weight Key Structural Feature
Target Compound 2-methylbenzyl 284.447 g/mol Ortho-substitution, cyclohexene
4-Methylbenzyl Analog () 4-methylbenzyl 284.447 g/mol Para-substitution, cyclohexene

Cyclohexene vs. Aromatic or Saturated Ring Systems

1-(3-Cyclohexen-1-ylcarbonyl)-4-methylpiperazine ()
  • Structural Difference : Replaces the methylene-linked cyclohexene with a carbonyl group.
  • Impact : The carbonyl increases polarity, reducing membrane permeability compared to the target compound’s methylene linkage. This analog’s lower lipophilicity may limit CNS penetration but improve solubility .
MT-45 ()
  • A piperazine derivative with a diphenylethyl group instead of cyclohexenylmethyl.
  • Key Contrast : MT-45’s bulky diphenylethyl substituent enhances µ-opioid receptor binding, leading to analgesic effects, whereas the target compound’s cyclohexene may favor different receptor interactions (e.g., dopamine or sigma receptors) .

Functional Group Modifications: Methyl vs. Halogenated or Electron-Withdrawing Groups

1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine ()
  • Structural Feature : Incorporates a trifluoromethyl group (strong electron-withdrawing effect).
  • Comparison : The CF₃ group increases metabolic stability and may enhance binding to serotonin or dopamine receptors, whereas the target compound’s 2-methylbenzyl group offers milder steric effects .
Fluorophenyl Piperazines ()
  • Fluorine substituents (e.g., in 4-(4-fluorophenyl)piperazine derivatives) improve bioavailability and CNS penetration. The target compound lacks fluorine but may compensate with cyclohexene-induced lipophilicity .
Cytotoxicity in Piperazine Derivatives
  • 4-Chlorobenzhydryl Piperazines (): Demonstrated IC₅₀ values <10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The target compound’s cyclohexene and benzyl groups may modulate similar antiproliferative mechanisms but with unconfirmed potency .
  • Benzothiazolinone-Piperazine Hybrids (): Compound 6c showed potent analgesic activity (ED₅₀: 12 mg/kg). The target compound’s structure lacks the benzothiazolinone moiety but may interact with pain pathways via piperazine-mediated receptor modulation .

Receptor Binding and Selectivity

  • Dopamine D₂ Receptor : Piperidines with methoxyphenyl groups () showed high D₂ affinity (e.g., Ki <50 nM). The target compound’s 2-methylbenzyl group may similarly engage hydrophobic pockets in dopamine receptors .
  • Serotonin 5-HT₁ Receptors : 1-(m-Trifluoromethylphenyl)piperazine () exhibited 65-fold selectivity for 5-HT₁B over 5-HT₁A. The target compound’s substituents may confer distinct selectivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.